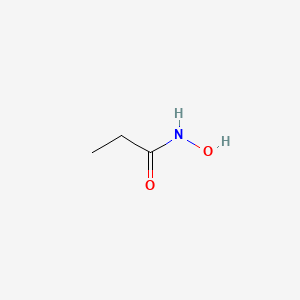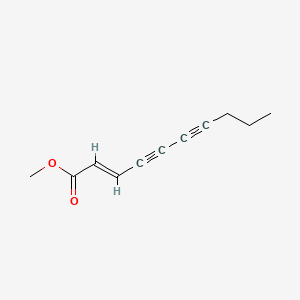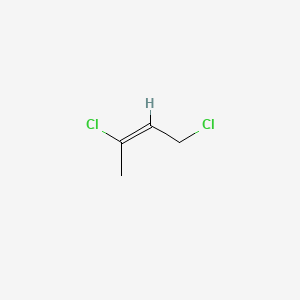
Ethylmercury phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmercury phosphate is a chemical compound with the molecular formula C₂H₇HgO₄P It consists of a dihydrogen phosphate anion and an ethylmercury cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethylmercury(1+) typically involves the reaction of ethylmercury chloride with potassium dihydrogen phosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of dihydrogen phosphate;ethylmercury(1+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylmercury phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert ethylmercury to elemental mercury or other mercury compounds.
Substitution: The ethyl group can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with dihydrogen phosphate;ethylmercury(1+) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric phosphate, while reduction could produce elemental mercury.
Applications De Recherche Scientifique
Ethylmercury phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Employed in the production of certain specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of dihydrogen phosphate;ethylmercury(1+) involves its interaction with biological molecules. The ethylmercury cation can bind to thiol groups in proteins, disrupting their function. This interaction can lead to cellular toxicity and other adverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury(1+) dihydrogen phosphate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury(1+) dihydrogen phosphate: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
Ethylmercury phosphate is unique due to its specific combination of the dihydrogen phosphate anion and the ethylmercury cation. This combination imparts distinct chemical properties and reactivity compared to other mercury-containing compounds.
Propriétés
Formule moléculaire |
C2H7HgO4P |
|---|---|
Poids moléculaire |
326.64 g/mol |
Nom IUPAC |
dihydrogen phosphate;ethylmercury(1+) |
InChI |
InChI=1S/C2H5.Hg.H3O4P/c1-2;;1-5(2,3)4/h1H2,2H3;;(H3,1,2,3,4)/q;+1;/p-1 |
Clé InChI |
ZHCJUZJGMJDUKJ-UHFFFAOYSA-M |
SMILES canonique |
CC[Hg+].OP(=O)(O)[O-] |
Synonymes |
ethyl mercury phosphate ethylmercuric phosphate ethylmercury phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)



![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)






![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

